molecular formula C10H10O3 B1618877 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- CAS No. 54549-75-6

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

Cat. No. B1618877
CAS RN: 54549-75-6
M. Wt: 178.18 g/mol
InChI Key: POBJBWINAQGAEP-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

A mixture of 6,7-dimethoxy-3,4-dihydro-2H-naphthalene-1-one (15.0 g) and 48% aqueous hydrobromic acid (60 cm3) was heated under reflux for 18 h. Upon cooling to room temperature, water (100 cm3) was added and the resulting aqueous mass was extracted with ethyl acetate (3×100 cm3). The combined extracts were dried (Na2SO4), filtered and evaporated to dryness to leave a brown powder. This was recrystallised from acetonitrile to afford the title compound (9.4 g) as a red powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13]C)[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2.Br>O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[OH:13])[C:9](=[O:15])[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1OC)=O
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mass was extracted with ethyl acetate (3×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a brown powder
CUSTOM
Type
CUSTOM
Details
This was recrystallised from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCCC(C2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.